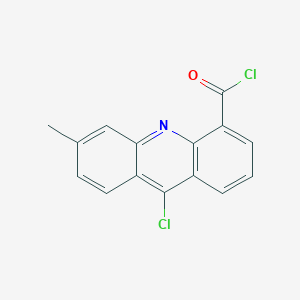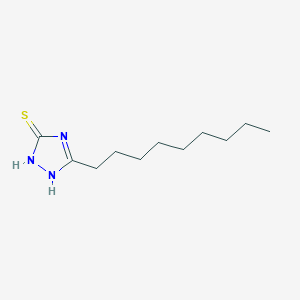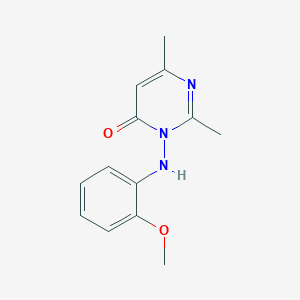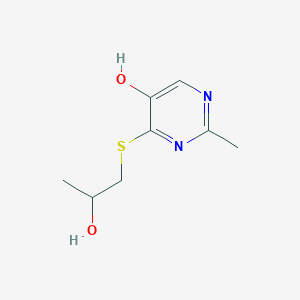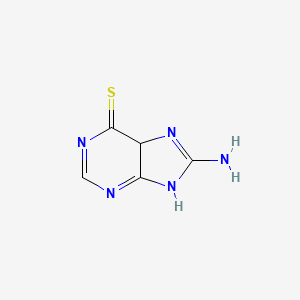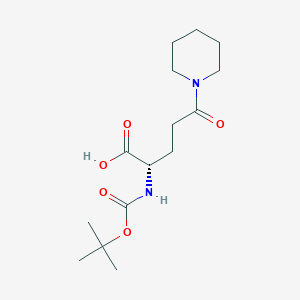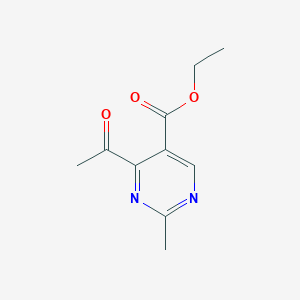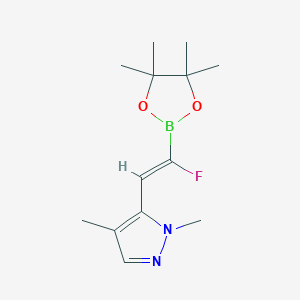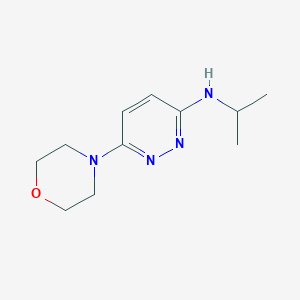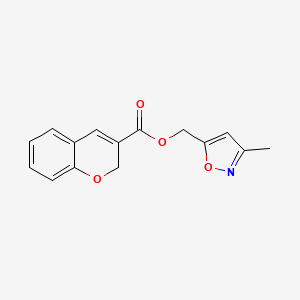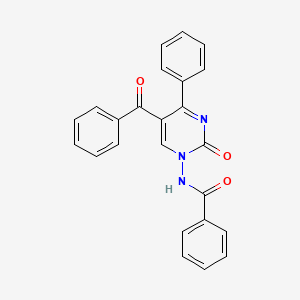
N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidinyl benzamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidine ring substituted with benzoyl and phenyl groups, which may contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzoyl and phenyl-substituted pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The benzoyl and phenyl groups may participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and use in drug development.
Industry: Exploring its applications in materials science and other industrial processes.
Wirkmechanismus
The mechanism of action of N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidinyl benzamides with varying substituents on the pyrimidine ring. Examples include:
- N-(5-Benzoyl-2-oxo-4-methylpyrimidin-1(2H)-yl)benzamide
- N-(5-Benzoyl-2-oxo-4-ethylpyrimidin-1(2H)-yl)benzamide
Uniqueness
N-(5-Benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
832733-39-8 |
|---|---|
Molekularformel |
C24H17N3O3 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-(5-benzoyl-2-oxo-4-phenylpyrimidin-1-yl)benzamide |
InChI |
InChI=1S/C24H17N3O3/c28-22(18-12-6-2-7-13-18)20-16-27(26-23(29)19-14-8-3-9-15-19)24(30)25-21(20)17-10-4-1-5-11-17/h1-16H,(H,26,29) |
InChI-Schlüssel |
FMLFHEWOAKHMLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C=C2C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


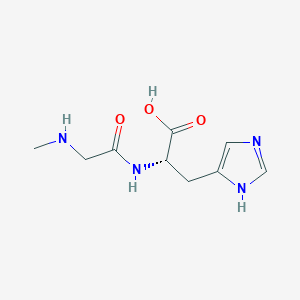
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
